molecular formula C7H3ClF3NO B13704623 2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride

2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B13704623
M. Wt: 209.55 g/mol
InChI Key: RFSLNPKCTBSWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a carboximidoyl chloride group attached to a benzene ring

Preparation Methods

The synthesis of 2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,3,6-trifluorobenzoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and reagents to achieve high purity and yield.

Chemical Reactions Analysis

2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed to form 2,3,6-trifluorobenzoic acid and hydroxylamine.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with specific amino acid residues, leading to the inhibition or modification of enzyme activity. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride can be compared with other similar compounds, such as:

  • 2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride
  • 2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride
  • 2,3,5-trifluoro-N-hydroxybenzenecarboximidoyl chloride

These compounds share similar structural features but differ in the position of the fluorine atoms on the benzene ring

Properties

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H3ClF3NO/c8-7(12-13)5-3(9)1-2-4(10)6(5)11/h1-2,13H

InChI Key

RFSLNPKCTBSWKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=NO)Cl)F)F

Origin of Product

United States

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